2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrobenzoxazine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 3-(trifluoromethyl)aniline with salicylaldehyde under acidic conditions to form an imine intermediate. This intermediate is then subjected to cyclization to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by employing continuous flow synthesis techniques. These methods allow for better control over reaction parameters, leading to higher yields and reduced reaction times. The use of microreactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring into a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzoxazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced benzoxazine compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine: Similar in structure but contains a furo[3,2-c]pyridine moiety instead of a benzoxazine ring.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Contains a trifluoromethylphenyl group but differs in the ester functional group.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H12F3NO |
---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)11-5-3-4-10(8-11)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14,19H,9H2 |
InChI Key |
BYRAZLKGXXGISI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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